Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride
Description
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is a substituted benzylamine derivative characterized by:
- Core structure: A benzene ring with an allyloxy (-O-CH2-CH=CH2) group at the para (4th) position and ethyl (-C2H5) groups at the meta (3rd and 5th) positions.
- Amine modification: The benzylamine’s nitrogen is diethylated (N,N-diethyl), forming a tertiary amine.
- Salt form: The hydrochloride (HCl) salt enhances aqueous solubility and stability compared to the free base.
Properties
CAS No. |
7192-70-3 |
|---|---|
Molecular Formula |
C18H30ClNO |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
(3,5-diethyl-4-prop-2-enoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-6-11-20-18-16(7-2)12-15(13-17(18)8-3)14-19(9-4)10-5;/h6,12-13H,1,7-11,14H2,2-5H3;1H |
InChI Key |
YUDLWFPFOIMWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OCC=C)CC)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted benzylamines such as 4-(allyloxy)-N,N,3,5-tetraethylbenzylamine hydrochloride generally follows these stages:
- Formation of the substituted benzyl halide or benzyl alcohol intermediate
- Nucleophilic substitution or reductive amination to introduce the amine group
- Functionalization of the aromatic ring with alkyl groups (ethyl groups in this case)
- Introduction of the allyloxy substituent via ether formation
- Conversion to the hydrochloride salt
Preparation of Benzylamine Salts via Quaternary Ammonium Salt Hydrolysis
A well-documented and efficient method for preparing benzylamine hydrochloride salts involves acid hydrolysis of quaternary ammonium salts derived from benzyl bromides and hexamethylenetetramine. This method is advantageous due to high yield, purity, and ease of isolation of the product as large crystals, facilitating separation and collection. The process is conducted in alcohol/water mixed solvents with inorganic acids such as hydrochloric acid preferred for direct formation of hydrochloride salts.
- React substituted benzyl bromide (bearing allyloxy and tetraethyl groups) with hexamethylenetetramine in an alcohol solvent (e.g., methanol or ethanol) to form a quaternary ammonium salt.
- Perform acid hydrolysis using hydrochloric acid under controlled temperature (around 40°C) and stirring.
- Isolate the benzylamine hydrochloride salt by cooling and filtration, followed by washing and recrystallization.
Example parameters (adapted from similar benzylamine salt preparations):
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Quaternary ammonium salt formation | Benzyl bromide derivative + hexamethylenetetramine, reflux in alcohol solvent | High yield, mild conditions |
| Acid hydrolysis | 1-1.5 equivalents of 36% HCl, 40°C, 6 hours | Produces benzylamine hydrochloride salt |
| Isolation | Cooling to 10°C, filtration, washing with water and acetone | Crystals obtained with high purity |
This method can be adapted for the 4-(allyloxy)-N,N,3,5-tetraethyl derivative by employing appropriately substituted benzyl bromide starting materials.
Alternative Routes: Reductive Amination and Alkylation
Other documented synthetic approaches for benzylamines include:
Reductive amination: Reaction of substituted benzaldehydes with secondary amines followed by reduction (e.g., sodium borohydride) to yield benzylamines. This approach allows introduction of alkyl groups on nitrogen and aromatic substitutions prior to amination.
Nucleophilic substitution of benzyl halides: Direct reaction of benzyl halides with secondary amines, followed by acidification to form hydrochloride salts.
Alkylation of benzylamines: Introduction of ethyl groups on the nitrogen atom through alkylation reactions using alkyl halides under basic conditions, followed by purification and salt formation.
Introduction of the Allyloxy Group
The allyloxy substituent at the 4-position of the benzyl ring is typically introduced by:
Ether formation via nucleophilic substitution: Reaction of a 4-hydroxybenzylamine intermediate with allyl bromide or allyl chloride in the presence of a base (e.g., potassium carbonate) to form the allyloxy ether.
Copper-catalyzed Ullmann-type O-arylation: Recent synthetic developments have shown that copper-catalyzed coupling of phenols with allylic halides under mild conditions can efficiently form allyloxy-substituted aromatics, which could be adapted for this compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Quaternary ammonium salt hydrolysis | Substituted benzyl bromide, hexamethylenetetramine | Hydrochloric acid, methanol | 40°C, 6 h | High yield, purity, simple isolation | Requires benzyl bromide precursor |
| Reductive amination | Substituted benzaldehyde, secondary amine | Sodium borohydride | Room temp, mild | Allows N-alkylation control | Multi-step, purification needed |
| Nucleophilic substitution | Benzyl halide, secondary amine | Base (e.g., K2CO3) | Reflux or room temp | Direct, straightforward | May require protection/deprotection |
| Ether formation (allyloxy) | 4-hydroxybenzylamine | Allyl halide, base | Mild heating | Efficient allyloxy introduction | Requires phenol intermediate |
| Copper-catalyzed Ullmann O-arylation | Phenol, allyl halide | Cu catalyst, ligand, base | 60-110°C, 12-24 h | High yields, mild conditions | Catalyst cost, optimization needed |
Chemical Reactions Analysis
Types of Reactions
Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary amines, and alkyl halides.
Major Products
The major products formed from these reactions include various substituted benzylamines, benzyl alcohols, and benzyl ethers .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has shown that benzylamine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to benzylamine have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and providing potential therapeutic avenues for infections resistant to conventional antibiotics .
Drug Delivery Systems
The compound's ability to form stable complexes with drug molecules makes it a candidate for use in drug delivery systems. Its properties allow for enhanced solubility and bioavailability of poorly soluble drugs, which is critical in improving therapeutic efficacy .
Case Study: Anticancer Properties
A study investigated the anticancer potential of benzylamine derivatives, highlighting their role in inducing apoptosis in cancer cells. The mechanisms involved include the modulation of signaling pathways related to cell death and proliferation .
Cosmetic Applications
Formulation Stabilizer
In cosmetic formulations, benzylamine derivatives are utilized as stabilizers due to their ability to enhance the stability and shelf-life of products. Their incorporation helps maintain the integrity of active ingredients against degradation from environmental factors .
Skin Penetration Enhancer
Benzylamine compounds have been explored as skin penetration enhancers in topical formulations. They facilitate the absorption of active ingredients through the skin barrier, making them valuable in dermatological applications .
Polymer Science
Polymerization Initiators
Benzylamine derivatives serve as effective initiators in polymerization reactions. Their reactivity allows for the synthesis of various polymers with tailored properties suitable for industrial applications .
Case Study: Synthesis of Biodegradable Polymers
Research has demonstrated the use of benzylamine in synthesizing biodegradable polymers that can be used in sustainable packaging solutions. The incorporation of this compound into polymer matrices enhances mechanical properties while maintaining environmental compatibility .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against resistant bacterial strains |
| Drug delivery systems | Enhanced solubility and bioavailability | |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Cosmetics | Formulation stabilizer | Increases product stability |
| Skin penetration enhancer | Improves absorption of active ingredients | |
| Polymer Science | Polymerization initiators | Facilitates synthesis of tailored polymers |
| Biodegradable polymer synthesis | Enhances mechanical properties with eco-friendliness |
Mechanism of Action
The mechanism of action of Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with three analogs:
Physicochemical Properties
Key Observations :
- Ethyl groups at positions 3, 5, and on the nitrogen increase lipophilicity, likely enhancing membrane permeability but reducing water solubility (offset by HCl salt formation).
- The HCl salt aligns with trends in pharmaceutical derivatives to improve bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(allyloxy)-N,N,3,5-tetraethylbenzylamine hydrochloride, and what key intermediates should be prioritized?
- Methodology : A plausible route involves the alkylation of a benzylamine precursor with an allyloxy-containing electrophile. For example, coupling 4-hydroxybenzylamine derivatives with allyl bromide under basic conditions (e.g., Na₂CO₃) could introduce the allyloxy group . Subsequent N,N-diethylation via reductive amination or alkyl halide quaternization (followed by HCl salt formation) may yield the target compound. Key intermediates include O-benzyl hydroxylamine derivatives and halogenated benzamide precursors .
Q. How should researchers characterize the structural integrity of this compound, particularly the allyloxy and tetraethylamine moieties?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm allyloxy (–O–CH₂–CH=CH₂) proton environments (δ ~4.5–5.5 ppm for allylic protons) and tetraethylamine N–CH₂–CH₃ signals (δ ~1.0–1.5 ppm). High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) can validate molecular weight and spatial arrangement. Cross-reference with PubChem data for analogous benzoic acid derivatives .
Q. What safety protocols are critical when handling this compound, given its structural similarity to mutagenic anomeric amides?
- Methodology : Conduct a hazard analysis per Chapter 4 of Prudent Practices in the Laboratory (National Academies Press, 2011), including mutagenicity screening (e.g., Ames II testing). Use ventilated fume hoods , nitrile gloves, and eye protection. Store at –20°C in airtight containers to mitigate decomposition risks observed in DSC studies of related compounds .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the allyloxy-functionalization step, and what parameters influence selectivity?
- Methodology : Screen solvents (e.g., dichloromethane vs. acetonitrile) and bases (e.g., Na₂CO₃ vs. Et₃N) to minimize side reactions. Monitor reaction progress via HPLC or TLC (Rf tracking). On a 125 mmol scale (as in ), ensure stoichiometric control of allyl bromide to prevent over-alkylation. Catalyst screening (e.g., phase-transfer agents) may enhance regioselectivity .
Q. What advanced analytical techniques are suitable for detecting trace impurities or decomposition products in this compound?
- Methodology : Employ LC-MS/MS to identify low-abundance byproducts (e.g., hydrolyzed allyloxy groups or de-ethylated amines). Thermogravimetric analysis (TGA) and DSC can assess thermal stability, particularly if decomposition is suspected during storage . Compare with PubChem spectral libraries for 3,5-dichloro-4-hydroxybenzoic acid derivatives to rule out structural analogs .
Q. How should conflicting mutagenicity data (e.g., lower Ames test activity vs. structural analogs) be interpreted, and what follow-up assays are warranted?
- Methodology : Replicate Ames II testing under standardized conditions (OECD 471 guidelines). If compound 3 () shows reduced mutagenicity, perform comet assays or micronucleus tests to evaluate DNA damage in mammalian cells. Contrast results with structurally similar benzyl chlorides to contextualize risk .
Data Contradiction & Validation
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Methodology : Cross-validate with EPA DSSTox or ChemIDplus databases, which aggregate peer-reviewed data (e.g., DSSTox ID DTXSID60186975 for related benzoic acids). Replicate synthesis and characterization under controlled conditions (e.g., NIST-certified reference materials) to isolate variables like solvent residues or hydration states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
